REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.Cl[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-:18])=[O:17].[OH-].[K+]>O1CCOCC1>[N+:16]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[O:1][CH2:2][CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)([O-:18])=[O:17] |f:2.3|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
OCC1CCNCC1
|
Name
|
|
Quantity
|
31.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then evaporated in a vacuum
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with dilute hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent, there
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(OCC2CCNCC2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 22.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |